cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]

Catalog No.
S12863764
CAS No.
M.F
C56H91N7O11
M. Wt
1038.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)...

Product Name

cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]

IUPAC Name

propyl 3-[(2R,5S,8S,11S,14S,17S,20S)-14-[(1-methoxyindol-3-yl)methyl]-7,13,19,20-tetramethyl-5,17-bis[(2R)-2-methylhexyl]-8,11-bis(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclohenicos-2-yl]propanoate

Molecular Formula

C56H91N7O11

Molecular Weight

1038.4 g/mol

InChI

InChI=1S/C56H91N7O11/c1-15-18-22-37(8)31-43-53(68)60(11)39(10)56(71)74-48(26-27-49(64)73-28-17-3)52(67)59-44(32-38(9)23-19-16-2)55(70)61(12)46(30-36(6)7)50(65)57-42(29-35(4)5)54(69)62(13)47(51(66)58-43)33-40-34-63(72-14)45-25-21-20-24-41(40)45/h20-21,24-25,34-39,42-44,46-48H,15-19,22-23,26-33H2,1-14H3,(H,57,65)(H,58,66)(H,59,67)/t37-,38-,39+,42+,43+,44+,46+,47+,48-/m1/s1

InChI Key

VDFZHYIUDDBVPN-IVUNSTSTSA-N

Canonical SMILES

CCCCC(C)CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)CCC(=O)OCCC)C)C)CC(C)CCCC)CC2=CN(C3=CC=CC=C32)OC)C)CC(C)C)CC(C)C)C

Isomeric SMILES

CCCC[C@@H](C)C[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1)CCC(=O)OCCC)C)C)C[C@H](C)CCCC)CC2=CN(C3=CC=CC=C32)OC)C)CC(C)C)CC(C)C)C

The compound cyclo[N(Methyl)Alanine-D-Glucosamine(OProp)(OProp)-Leucine(4R-5-Isopropyl)-N(Methyl)Leucine-Leucine-N(Methyl)Tryptophan(OMe)-Leucine(4R-5-Isopropyl)] is a complex cyclic peptide that incorporates various amino acids and functional groups. Its structure features a cyclic arrangement of amino acids, including N-methylated versions of alanine, leucine, and tryptophan, as well as glucosamine derivatives. This unique configuration may enhance its biological activity and stability compared to linear peptides.

  • Substitution Reactions: The presence of reactive functional groups allows for substitution reactions, where one atom or group can be replaced by another. For example, the N-methyl groups may participate in nucleophilic substitution reactions under appropriate conditions.
  • Cycloaddition Reactions: The compound may also engage in cycloaddition reactions, where unsaturated parts of the molecule react to form new cyclic structures. This is particularly relevant in the context of forming more complex cyclic compounds or modifying existing ones .
  • Hydrolysis: Under acidic or basic conditions, the peptide bonds can be hydrolyzed, leading to the breakdown of the cyclic structure into its constituent amino acids.

The biological activity of cyclopeptides often includes:

  • Antimicrobial Properties: Many cyclic peptides exhibit significant antimicrobial activity due to their ability to disrupt bacterial membranes or inhibit essential enzymes.
  • Anticancer Effects: Some studies suggest that cyclopeptides can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms

    The applications of cyclo[N(Methyl)Alanine-D-Glucosamine(OProp)(OProp)-Leucine(4R-5-Isopropyl)-N(Methyl)Leucine-Leucine-N(Methyl)Tryptophan(OMe)-Leucine(4R-5-Isopropyl)] are diverse:

    • Pharmaceutical Development: The compound may serve as a lead structure for developing new drugs targeting infections or cancer.
    • Biotechnology: Its unique properties could be harnessed in designing biomaterials or drug delivery systems.
    • Research Tools: As a model compound, it can be used in studies exploring peptide behavior and interactions in biological systems.

The synthesis of this compound can be approached through several methodologies:

  • Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise assembly of peptides on a solid support, facilitating the incorporation of various amino acids and modifications.
  • Solution Phase Synthesis: This traditional approach involves synthesizing peptides in solution, allowing for easier purification and characterization at each step.
  • Cyclization Techniques: After linear synthesis, cyclization can be achieved through methods such as:
    • Head-to-Tail Cyclization: Joining the N-terminus with the C-terminus.
    • Side Chain Cyclization: Forming a bond between side chains of amino acids within the peptide.

Interaction studies involving this compound can focus on:

  • Protein Binding Affinity: Assessing how well the cyclopeptide binds to specific proteins or receptors can elucidate its potential therapeutic effects.
  • Cellular Uptake Studies: Understanding how efficiently the compound enters cells can inform its bioavailability and efficacy.
  • In Vivo Studies: Evaluating its effects in living organisms helps determine its therapeutic potential and safety profile.

Several compounds share structural similarities with cyclo[N(Methyl)Alanine-D-Glucosamine(OProp)(OProp)-Leucine(4R-5-Isopropyl)-N(Methyl)Leucine-Leucine-N(Methyl)Tryptophan(OMe)-Leucine(4R-5-Isopropyl)], highlighting its uniqueness:

Compound NameStructureUnique Features
Cyclo[Leu-Trp]Simple cyclic peptideLacks complex modifications
Cyclo[Arg-Gly-Asp]Contains RGD motifKnown for cell adhesion properties
Cyclo[Pro-Gly]Basic cyclic structureSimple composition with fewer functionalities
Cyclo[Val-Leu-Tyr]Similar amino acid compositionDoes not include N-methylation or glucosamine

The unique combination of N-methylation, glucosamine derivatives, and multiple leucines sets this compound apart from others, potentially enhancing its biological activity and stability.

Cyclic peptides have long been recognized for their pharmacological potential, with early discoveries rooted in natural product isolation. The immunosuppressant cyclosporin A, isolated from the fungus Tolypocladium inflatum in the 1970s, marked a milestone as a macrocyclic undecapeptide exhibiting oral bioavailability despite violating the "rule of five" . Traditional approaches relied on serendipitous discovery from environmental samples, but advancements in high-throughput screening and genetically encoded libraries have revolutionized the field . For instance, mRNA display platforms now enable the synthesis of cyclic peptides incorporating non-proteinogenic amino acids, accelerating the discovery of potent inhibitors against challenging targets like protein-protein interactions . This shift from natural isolation to modular design underscores the peptide’s potential origins in modern synthetic biology efforts.

Structural Classification Within Nonribosomal Peptides

The peptide belongs to the nonribosomal peptide (NRP) family, characterized by enzymatic assembly via nonribosomal peptide synthetases (NRPSs). NRPs are distinguished by their incorporation of non-canonical amino acids, backbone modifications, and cyclic architectures. Key structural features of this compound include:

Structural FeatureRole in Bioactivity and Stability
N-MethylationReduces proteolytic degradation and enhances membrane permeability
D-Glucosamine(OPropyl)₂Introduces hydrophilic and hydrophobic regions for target interaction
4R-5-Isopropyl-LeucineSteric hindrance stabilizes tertiary structure
Cyclic BackboneLowers entropic cost of binding compared to linear analogs

These modifications align with strategies to optimize bioavailability and target selectivity, as seen in cyclosporin A and newer synthetic analogs . The presence of multiple N-methylated residues and branched side chains suggests evolutionary optimization for interactions with hydrophobic binding pockets, a hallmark of NRPs targeting intracellular interfaces .

Biogenetic Origins and Evolutionary Significance

The peptide’s structure implies biosynthesis via a multi-modular NRPS pathway, likely originating from Actinobacteria or Proteobacteria, which harbor the highest density of NRPS gene clusters . Genomic analyses reveal that NRPSs in these phyla frequently undergo horizontal gene transfer, enabling the spread of biosynthetic capabilities across microbial lineages . For example, marine-derived Streptomyces species are prolific producers of cyclic peptides with analogous N-methylation and glycosylation patterns, as demonstrated in the recent discovery of streptnatamide A .

The evolutionary persistence of such complex pathways underscores their ecological utility. Modified residues like D-glucosamine may confer resistance to host proteases in competitive microbial environments, while cyclization prevents exopeptidase degradation . Furthermore, the integration of non-proteinogenic monomers reflects a Darwinian arms race, where structural novelty enhances survival against eukaryotic hosts or competing microbes .

XLogP3

10.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

1037.67765674 g/mol

Monoisotopic Mass

1037.67765674 g/mol

Heavy Atom Count

74

Dates

Last modified: 08-10-2024

Explore Compound Types